molecular formula C4H4N2S B1598171 Pyridazine-3-thiol CAS No. 28544-77-6

Pyridazine-3-thiol

Cat. No.: B1598171
CAS No.: 28544-77-6
M. Wt: 112.16 g/mol
InChI Key: YQQSRZSUGBETRS-UHFFFAOYSA-N
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Description

Pyridazine-3-thiol is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a thiol group at position 3. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and material science.

Mechanism of Action

Pyridazine-3-thiol, also known as 3(2H)-pyridazinone, belongs to the pyridazine class of organic compounds. It is characterized by a pyridazine ring with a thiol (-SH) functional group attached. This compound has drawn significant interest due to its diverse pharmacological activities .

Action Environment

Environmental factors play a crucial role in this compound’s efficacy and stability. These factors include pH, temperature, humidity, and exposure to light. For instance, degradation under specific conditions could impact its therapeutic potential.

: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more

Biochemical Analysis

Biochemical Properties

Pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, where this compound acts as an inhibitor, potentially influencing neurotransmitter levels in the brain . Additionally, this compound exhibits robust hydrogen-bonding capacity, which can be crucial in drug-target interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinase receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes such as monoamine oxidase by binding to their active sites, thereby preventing substrate access. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of specific metabolites. For example, this compound has been shown to increase the levels of certain neurotransmitters by inhibiting their degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found in the mitochondria, where it affects mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives . Another method includes the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization, which provides pyridazines with high regioselectivity and functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process. For example, the use of acetonitrile as a solvent and copper catalysts can enhance the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Comparison with Similar Compounds

    Pyridazine: Lacks the thiol group but shares the pyridazine ring structure.

    Pyridazine-3-one: Contains a keto group instead of a thiol group at position 3.

    Pyridazine-3-carboxamide: Features a carboxamide group at position 3.

Uniqueness: Pyridazine-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where thiol reactivity is advantageous, such as in the development of enzyme inhibitors and advanced materials .

Properties

IUPAC Name

1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQSRZSUGBETRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394639
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28544-77-6
Record name 3-Pyridazinethiol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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